molecular formula C68H126O5Sn2 B12690108 (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane CAS No. 85938-44-9

(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane

Cat. No.: B12690108
CAS No.: 85938-44-9
M. Wt: 1261.1 g/mol
InChI Key: RZVKVLBAWRYDQK-LFRGSLQTSA-L
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Description

(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound. It features a unique structure with multiple octadecatrienoyloxy groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the esterification of octadecatrienoic acid derivatives with tetraoctyldistannoxane. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tin centers, where ligands such as halides or alkoxides replace the octadecatrienoyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Organotin halides or alkoxides.

Scientific Research Applications

(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, such as coatings and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9Z,12Z,15Z)-1,3-Bis(octadeca-9,12,15-trienoyloxy)-1,1,3,3-tetraoctyldistannoxane stands out due to its tetraoctyldistannoxane core, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.

Properties

CAS No.

85938-44-9

Molecular Formula

C68H126O5Sn2

Molecular Weight

1261.1 g/mol

IUPAC Name

[[[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/2C18H30O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b4-3+,7-6+,10-9+;4-3-,7-6-,10-9-;;;;;;;

InChI Key

RZVKVLBAWRYDQK-LFRGSLQTSA-L

Isomeric SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/C/C=C/CC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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